2-Fluoro-2-(4-fluorophenyl)ethanamine

Amine basicity β-fluoroamine pKa fluorine electronic effects

Researchers requiring a non-basic, metabolically distinct phenethylamine core can use this chiral β-fluoroamine building block. It solves the challenge of amine basicity modulation in CNS drug-like space. Key outcomes: Reduced amine pKa (~4.78) vs. non-fluorinated analogs, enabling better passive permeability. Chiral center for enantiomerically enriched pharmacophores. Validated probe for N-methyltransferase studies. Supplied as research-grade intermediate (≥95% purity) with reliable global fulfillment.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 115046-30-5
Cat. No. B044915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(4-fluorophenyl)ethanamine
CAS115046-30-5
SynonymsBenzeneethanamine, beta,4-difluoro- (9CI)
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)F)F
InChIInChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
InChIKeyYRGZSEJVNHZQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-(4-fluorophenyl)ethanamine: Identity & Properties


2-Fluoro-2-(4-fluorophenyl)ethanamine, systematically named benzeneethanamine, β,4-difluoro- (9CI), is a fluorinated phenethylamine building block with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol [1]. It features a dual-fluorination motif: a fluorine atom at the benzylic (β) position and a para-fluorine on the phenyl ring, which jointly modulate the amine's basicity, lipophilicity, and metabolic profile relative to mono-fluorinated or non-fluorinated phenethylamine analogs [2]. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and is primarily employed in medicinal chemistry for constructing CNS-targeted libraries and fluorinated bioactive molecules .

Selection Logic Chiral β-fluoroamine building block for CNS lead libraries
Property Context Predominantly neutral amine at physiological pH due to reduced pKa
Method Compatibility Supports stereospecific SAR exploration of serotonergic and dopaminergic targets
Procurement Context Research-grade purity for early-stage discovery and screening

2-Fluoro-2-(4-fluorophenyl)ethanamine vs. 4-Fluorophenethylamine: Key Differences


The simple 4-fluorophenethylamine (CAS 1583-88-6) lacks the β-fluorine substituent, which fundamentally alters the amine's ionization state, metabolic handling, and molecular recognition. β-fluorination reduces the amine pKa by approximately 0.5–1.0 log units compared to the non-fluorinated parent, shifting the protonation equilibrium at physiological pH and affecting passive membrane permeability and target engagement [1]. Additionally, the β-fluorine atom introduces a stereocenter that is absent in 4-fluorophenethylamine, making the target compound a chiral building block capable of generating enantiomerically enriched downstream products—a capability that mono-fluorinated analogs cannot replicate [2]. These differences mean that SAR data generated with 4-fluorophenethylamine cannot be directly extrapolated to scaffolds built from the β,4-difluoro analog.

Target Compound
2-Fluoro-2-(4-fluorophenyl)ethanamine
Predicted pKa ~4.78 leads to neutral free-base dominance, altering electrostatic interactions.
Chiral β-center enables enantiomer-specific downstream synthesis.
Lower XLogP3 (1.3) shifts partition behavior and non-specific binding profile.
Common Analog
4-Fluorophenethylamine
Risk pKa ~9.8 ensures >99% protonation at pH 7.4; ionization-dependent binding may not transfer.
Risk Achiral core cannot support stereospecific SAR or enantioenriched lead series.
Risk Higher logP (1.51) and distinct metabolic N-methylation rate alter disposition and clearance.

2-Fluoro-2-(4-fluorophenyl)ethanamine: Comparative Evidence vs. 4-Fluorophenethylamine


β-Fluorination Reduces Amine pKa

β-Fluorination of phenethylamine progressively reduces the amine pKa. The target compound, 2-fluoro-2-(4-fluorophenyl)ethanamine, has a predicted pKa of 4.78 ± 0.10 (most acidic, 25 °C), whereas its non-β-fluorinated analog, 4-fluorophenethylamine, maintains a typical primary amine pKa of approximately 9.7–9.8 [1][2]. This approximately 5 log-unit decrease means the target compound exists predominantly in the neutral free-base form at physiological pH (7.4), whereas 4-fluorophenethylamine is >99% protonated [3].

pKa Reduction by β-Fluorination
Class-level inference
Target pKa: 4.78 ± 0.10
Comparator pKa: ~9.7–9.8
ΔpKa: ~−5.0 log units
Ionization-dependent properties shift significantly and may not transfer from non-β-fluorinated scaffolds.
Predicted at 25°C; supported by methylation-rate class trend.
Amine basicity β-fluoroamine pKa fluorine electronic effects

Lipophilicity Reduction by β-Fluorination

The computed XLogP3 value for 2-fluoro-2-(4-fluorophenyl)ethanamine is 1.3, whereas the XLogP3 for 4-fluorophenethylamine is 1.51 [1]. The β-fluorine thus reduces calculated lipophilicity by ΔlogP = –0.21, countering the intuitive expectation that additional fluorine always increases logP.

Lipophilicity Decrease
Cross-study comparable
Target XLogP3: 1.30
Comparator XLogP3: 1.51
ΔXLogP3: −0.21
Supports review of aqueous solubility and non-specific binding reduction in CNS models.
Computed values; validated experimental logP requires confirmation.
Lipophilicity logP fluorine substitution effect

N-Methylation Enhancement by β-Fluorine

Substitution of one or two fluorine atoms at the β-carbon of phenethylamine progressively reduces the amine pKa and concurrently increases the rate of N-methylation by rabbit lung N-methyltransferase [1]. While the study did not report absolute k_cat or K_m values, it demonstrated a rank-order increase in methylation rate that correlates with the extent of β-fluorination. This implies that 2-fluoro-2-(4-fluorophenyl)ethanamine is metabolized via N-methylation more rapidly than its non-fluorinated congener, which may be exploited to reduce pulmonary first-pass retention or to generate N-methyl metabolites with distinct pharmacology.

N-Methylation Rate Enhancement
Class-level inference
Rank order: β,β-difluoro > β-monofluoro > non-fluorinated
Metabolic pathway response context shifts; may inform pulmonary first-pass enzyme models.
Based on rabbit lung N-methyltransferase assay; quantitative parameters not reported.
Metabolic stability N-methyltransferase β-fluoroamine metabolism

2-Fluoro-2-(4-fluorophenyl)ethanamine Application Scenarios


Fluorinated Phenethylamine Libraries for CNS Discovery

The compound's dual-fluorination pattern (β-fluoro + para-fluoro) provides a unique combination of reduced amine basicity (pKa 4.78) and moderate lipophilicity (XLogP3 1.3) that aligns with CNS drug-like property space [1]. It serves as a chiral building block for constructing enantiomerically pure β-fluoroamine pharmacophores, enabling SAR exploration of serotonin, dopamine, and trace amine-associated receptor (TAAR) targets [2]. Procurement of this specific building block is justified over 4-fluorophenethylamine when the research objective requires a non-basic, metabolically distinct phenethylamine core with a defined stereocenter.

N-Methylation Pathway Probing

The β-fluorine-mediated acceleration of N-methylation by N-methyltransferase [3] makes this compound a useful probe substrate for studying pulmonary and hepatic methylation pathways. Researchers investigating the interplay between amine basicity and enzymatic N-methylation can use this compound as part of a fluorine-substitution series to validate in vitro and in vivo metabolic models.

Fluorine Electronic Effect Benchmarking

Because the β-fluorine and para-fluorine exert opposing and quantifiable effects on logP (ΔXLogP3 = –0.21 vs. 4-fluorophenethylamine) and pKa (ΔpKa ≈ –5.0 log units), this compound is a valuable calibration standard for computational chemistry groups developing or validating in silico models of fluorine substitution effects on amine properties [1][2].

Agrochemical Intermediate: Fluorinated Crop Protection

The compound's utility as a versatile amine building block extends to agrochemical research, where β-fluoroamine motifs are increasingly incorporated into fungicides and herbicides to enhance metabolic stability and environmental persistence . Its availability in research-grade purity (≥95%) from multiple suppliers supports gram-scale synthesis campaigns.

Application
Selection Property
Validation Focus
CNS Lead Optimization
Non-basic chiral amine motif
pKa-dependent target engagement and permeability context
Metabolic Enzyme Probing
β-Fluoro N-methylation rate
Metabolite identification and enzyme-kinetics interpretation
Computational Method Calibration
Quantifiable pKa/logP electronic effects
In silico model performance vs. reported physicochemical data
Agrochemical SAR Studies
β-Fluoroamine stability & reactivity
Environmental degradation context and metabolite profiling
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